![molecular formula C16H19ClN2O B5798109 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. In addition, this compound has been found to modulate the expression of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and modulation of the immune response. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to modulate the expression of various cytokines and chemokines involved in the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has several advantages as a research tool, including its ability to modulate various neurotransmitter systems, its potential use in cancer therapy, and its ability to modulate the immune response. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret its effects.
Future Directions
There are several future directions for research on 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various fields, and development of more effective synthesis methods. In neuroscience, this compound could be further investigated for its potential use in the treatment of anxiety and depression. In oncology, this compound could be explored as a potential candidate for cancer therapy, either alone or in combination with other drugs. In immunology, this compound could be further investigated for its potential use in the treatment of autoimmune diseases. Finally, more efficient synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine involves the reaction of 2-chlorobenzaldehyde with 5-(2-furyl)-2-methyl-2,4-pentadiene-1-ol in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound as a white solid. The purity of this compound can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit anxiolytic and antidepressant effects in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In immunology, this compound has been found to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-13-6-7-16(20-13)14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLJZZJZACXLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

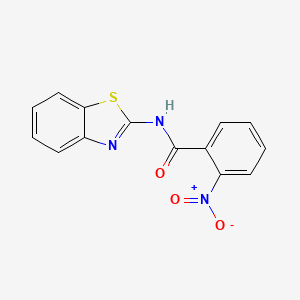
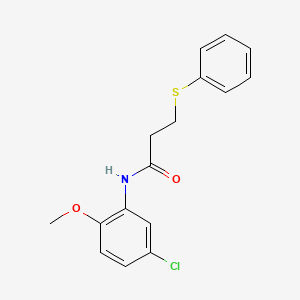
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)


![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
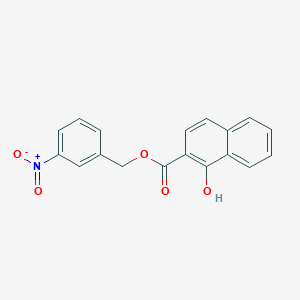
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
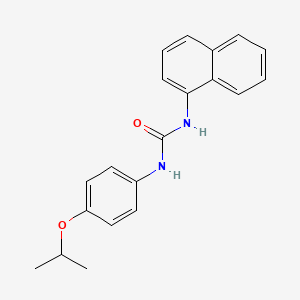
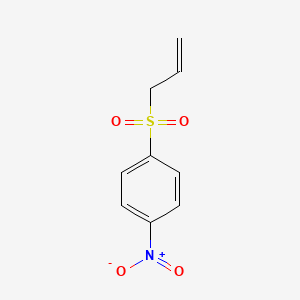
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)